molecular formula C13H15NO4S B1392852 Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1273578-07-6

Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B1392852
M. Wt: 281.33 g/mol
InChI Key: NODWCTJBHNGPER-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as ETA-3-CT, is an organic compound with a wide range of scientific applications. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound, and is used as a building block in organic synthesis. The compound has been studied extensively in recent years and has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Antibacterial and Antifungal Activity

Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which is converted into ethyl 2-(acetylamino)-4-5-6-7-tetrahydro-1-benzothiophene-3-carboxylate, has been explored for its antibacterial and antifungal properties. Notably, several derivatives of this compound have shown promising biological activity in this context (Narayana et al., 2006).

Chemical Reactivity and Transformations

The compound has been utilized in various chemical transformations, demonstrating its reactivity and potential for creating new chemical entities. For instance, it undergoes recyclization reactions with primary amines, leading to the formation of new compounds with potential applications in different fields of chemistry (Shipilovskikh et al., 2014). Additionally, its interaction with secondary amines has been studied, providing insights into the synthesis of new chemical compounds (Vasileva et al., 2018).

Synthesis of Novel Compounds

Research has also focused on using this compound for the synthesis of novel substances. For instance, studies have been conducted on the transformations of its amino and carbonyl/nitrile groups for synthesizing new derivatives (Pokhodylo et al., 2010). Additionally, efforts have been made to create new derivatives by acylation followed by various reactions (Sauter et al., 1976).

Potential in Pharmacology

While focusing on the non-pharmacological aspects, it's notable that this compound has been explored for its potential in synthesizing compounds with possible hypnotic activity, demonstrating its relevance in medicinal chemistry (Ghorab et al., 1995).

Antioxidant Properties

In recent studies, derivatives of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, a related compound, were synthesized and screened for antioxidant activity, indicating the potential of such compounds in oxidative stress-related applications (Aghekyan et al., 2020).

Other Activities

Various other activities have been explored, such as local anesthetic, platelet antiaggregating, analgesic, antiinflammatory, and antiarrhythmic activities, indicating a broad spectrum of potential applications (Mosti et al., 1994).

properties

IUPAC Name

ethyl 2-acetamido-4-oxo-6,7-dihydro-5H-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-3-18-13(17)11-10-8(16)5-4-6-9(10)19-12(11)14-7(2)15/h3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODWCTJBHNGPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(=O)CCC2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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